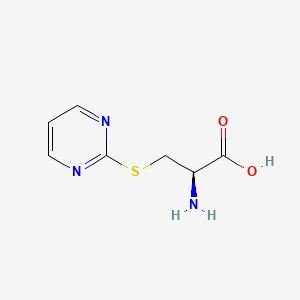![molecular formula C19H13NO6 B12908616 (4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a biphenyl core substituted with formyl and nitro groups, and a furan ring esterified with a carboxylate group. Its intricate structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives followed by formylation. The furan-3-carboxylate moiety can be introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, followed by esterification. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high efficiency and scalability.
化学反应分析
Types of Reactions
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-Carboxyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Reduction: Formation of (4-Formyl-5-amino-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and formyl groups can interact with biological targets, leading to various bioactivities.
Medicine
In medicine, (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate and its derivatives are explored for drug development. Their ability to modulate biological pathways makes them candidates for therapeutic agents.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its structural properties contribute to the enhancement of material performance.
作用机制
The mechanism of action of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a furan-3-carboxylate.
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl acetate: Contains an acetate ester, offering different reactivity and properties.
Uniqueness
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is unique due to the presence of both a furan ring and a biphenyl core with formyl and nitro substituents. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C19H13NO6 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC 名称 |
(5-formyl-4-nitro-2-phenylphenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c21-10-15-8-16(12-26-19(22)14-6-7-25-11-14)17(9-18(15)20(23)24)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI 键 |
JJMOLBVXYGCFED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2COC(=O)C3=COC=C3)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
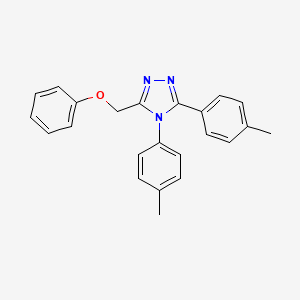
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
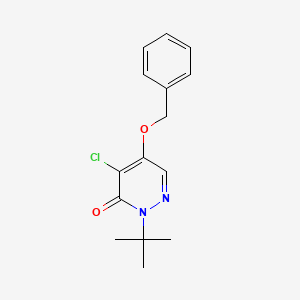

![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
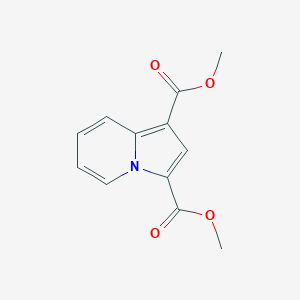
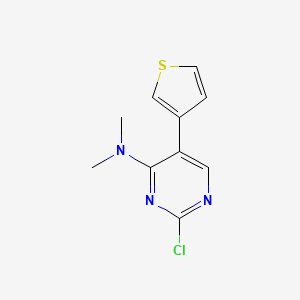
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
